3-methanesulfonyl-2-methylfuran
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Overview
Description
3-Methanesulfonyl-2-methylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a methanesulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-2-methylfuran typically involves the sulfonation of 2-methylfuran. One common method is the reaction of 2-methylfuran with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the exothermic nature of the sulfonation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-2-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
3-Methanesulfonyl-2-methylfuran has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-2-methylfuran involves its ability to undergo nucleophilic substitution reactions. The methanesulfonyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: Lacks the methanesulfonyl group, making it less reactive in nucleophilic substitution reactions.
3-Methylfuran: Similar structure but without the sulfonyl group, leading to different chemical properties.
2,5-Dimethylfuran: Contains an additional methyl group, affecting its reactivity and applications .
Uniqueness
3-Methanesulfonyl-2-methylfuran is unique due to the presence of both a methanesulfonyl group and a methyl group on the furan ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
2-methyl-3-methylsulfonylfuran |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-5-6(3-4-9-5)10(2,7)8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPSWDYHWQZIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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